

Spectroscopic Data of [4-(Aminomethyl)oxan-4-yl]methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: [4-(Aminomethyl)oxan-4-yl]methanol

Cat. No.: B1291429

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of expected spectroscopic data for the compound **[4-(Aminomethyl)oxan-4-yl]methanol** (CAS: 959238-22-3). Due to the limited availability of public experimental data for this specific molecule, this document presents predicted values and representative data from structurally analogous compounds. The information herein is intended to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development for the characterization of this and similar chemical entities.

Chemical Structure and Properties

- IUPAC Name: **[4-(Aminomethyl)oxan-4-yl]methanol**[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₇H₁₅NO₂[\[1\]](#)[\[2\]](#)
- Molecular Weight: 145.20 g/mol [\[2\]](#)

The image you are
requesting does not exist
or is no longer available.

imgur.com

- Structure:

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **[4-(Aminomethyl)oxan-4-yl]methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for **[4-(Aminomethyl)oxan-4-yl]methanol** is not publicly available. The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of its functional groups and data from analogous structures such as 4-(aminomethyl)piperidine and other substituted tetrahydropyrans.[3][4]

Table 1: Predicted ¹H NMR Spectroscopic Data

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
-CH ₂ - (oxan ring, axial)	1.40 - 1.60	m	4H	-
-CH ₂ - (oxan ring, equatorial)	3.60 - 3.80	m	4H	-
-CH ₂ -NH ₂	2.80 - 3.00	s	2H	-
-CH ₂ -OH	3.50 - 3.70	s	2H	-
-NH ₂	1.50 - 2.50	br s	2H	-
-OH	2.00 - 4.00	br s	1H	-

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Atom	Predicted Chemical Shift (δ , ppm)
Quaternary C (C-4)	40 - 45
-CH ₂ - (oxan ring)	60 - 65
-CH ₂ -NH ₂	45 - 50
-CH ₂ -OH	65 - 70

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the O-H, N-H, C-N, and C-O functional groups. Primary amines typically exhibit a pair of N-H stretching bands.[5]

Table 3: Predicted IR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Description
O-H (alcohol)	3200 - 3600	Strong, Broad	Stretching Vibration
N-H (amine)	3300 - 3500	Medium	Asymmetric & Symmetric Stretching
C-H (alkane)	2850 - 2960	Medium to Strong	Stretching Vibration
N-H (amine)	1590 - 1650	Medium	Bending (Scissoring) Vibration
C-O (alcohol)	1000 - 1260	Strong	Stretching Vibration

Mass Spectrometry (MS)

The mass spectrum is anticipated to show a molecular ion peak (M⁺). The fragmentation pattern will be influenced by the presence of the hydroxyl and aminomethyl groups, with alpha-cleavage being a characteristic pathway for both amines and alcohols.[5][6][7][8] The nitrogen rule suggests that a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[5]

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Ion	Predicted Relative Abundance
145	$[\text{C}_7\text{H}_{15}\text{NO}_2]^+$ (M^+)	Low
128	$[\text{M} - \text{NH}_3]^+$	Moderate
114	$[\text{M} - \text{CH}_2\text{OH}]^+$	Moderate
85	$[\text{M} - \text{CH}_2\text{OH} - \text{NH}_3]^+$	High
72	$[\text{C}_4\text{H}_{10}\text{N}]^+$	Moderate
44	$[\text{CH}_2\text{NH}_2]^+$	High

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

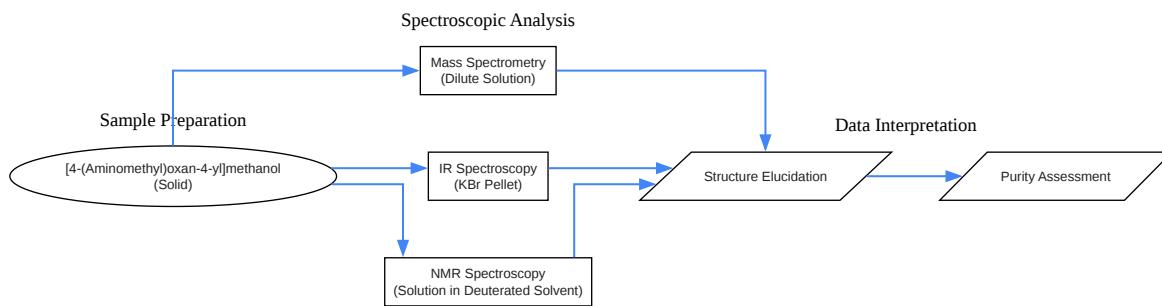
- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). The choice of solvent is critical to avoid exchange of the -OH and -NH₂ protons.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
 - To confirm the identity of -OH and -NH₂ peaks, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will disappear or significantly diminish.
[5]
- ¹³C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C spectrum.
- Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
- DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

IR Spectroscopy

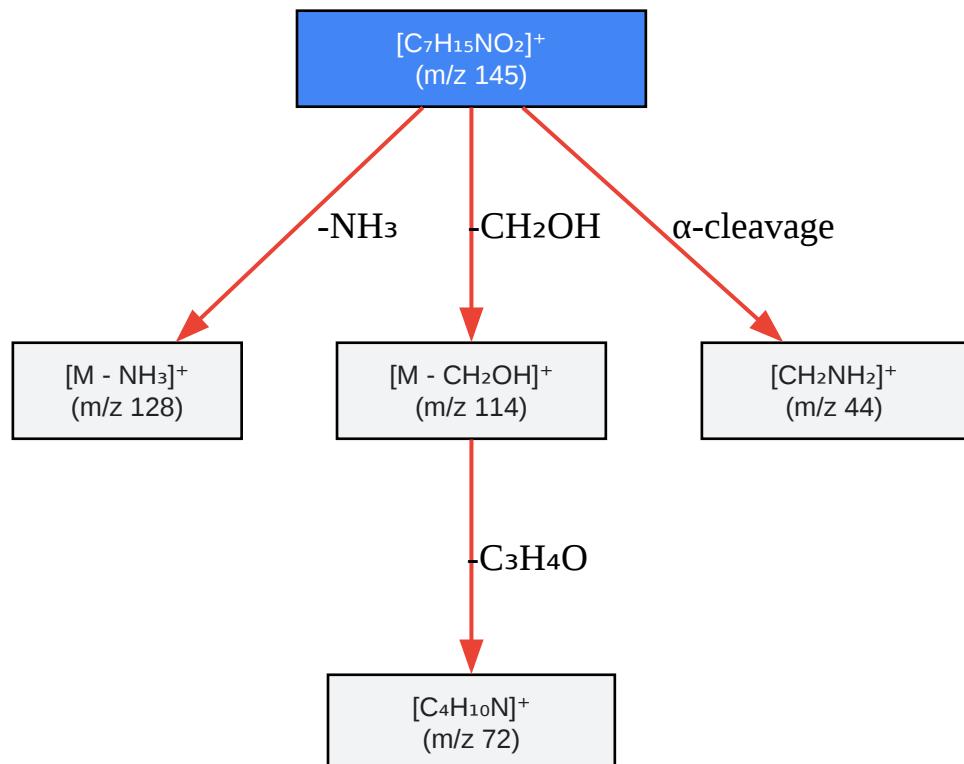
- Sample Preparation: As the compound is a solid, the KBr pellet method is suitable.[9][10]
 - Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm^{-1} range.

Mass Spectrometry


- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), can be used. ESI is a soft ionization technique suitable for polar molecules and is likely to yield a prominent protonated molecular ion $[\text{M}+\text{H}]^+$. EI is a harder ionization technique that will result in more extensive fragmentation.[11]

- Data Acquisition:

- Introduce the sample into the ion source via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
- Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
- For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.


Visualizations

The following diagrams illustrate a general workflow for spectroscopic analysis and the predicted fragmentation pathways for **[4-(Aminomethyl)oxan-4-yl]methanol**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **[4-(Aminomethyl)oxan-4-yl]methanol** in mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. bocsci.com [bocsci.com]
- 3. 4-(Aminomethyl)piperidine(7144-05-0) 1H NMR spectrum [chemicalbook.com]
- 4. Tetrahydro-4H-pyran-4-ol | C5H10O2 | CID 74956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 8. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data of [4-(Aminomethyl)oxan-4-yl]methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1291429#spectroscopic-data-for-4-aminomethyl-oxan-4-yl-methanol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com